Citalopram N-Oxide Hydrochloride

説明

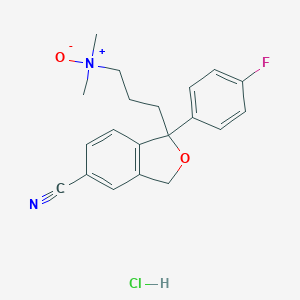

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a fluorophenyl group, and a cyano group, making it a unique molecule with interesting chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, introduction of the fluorophenyl and cyano groups, and the final amine oxide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form different oxides.

Reduction: The cyano group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield various amine oxides, while reduction of the cyano group can produce primary amines.

科学的研究の応用

Pharmacological Properties

Citalopram N-Oxide Hydrochloride is known for its role as an inhibitor of serotonin uptake, similar to its parent compound, citalopram. Its chemical structure is characterized by the following:

- Molecular Formula : C20H22ClFN2O2

- Molecular Weight : 376.85 g/mol

- CAS Number : 62498-71-9

The compound exhibits a mechanism of action that involves the modulation of serotonergic activity in the central nervous system (CNS), which is critical for managing depressive symptoms and anxiety disorders .

Clinical Applications

This compound has been explored for several clinical applications:

- Depression Management : As a metabolite of citalopram, it inherits the antidepressant properties, making it relevant for treating major depressive disorder (MDD) and other mood disorders .

- Anxiety Disorders : The compound may also be effective in treating various anxiety disorders, including generalized anxiety disorder (GAD) and social anxiety disorder (SAD) .

- Obsessive-Compulsive Disorder (OCD) : Similar to citalopram, its application extends to managing symptoms associated with OCD, providing relief to patients suffering from intrusive thoughts and compulsive behaviors .

- Off-label Uses : There are indications of off-label uses in conditions such as post-traumatic stress disorder (PTSD), panic disorder, and even certain eating disorders like bulimia nervosa and binge-eating disorder .

Research Findings

Several studies have investigated the pharmacokinetics and efficacy of this compound:

- Pharmacokinetics : The metabolism of citalopram into its N-oxide form occurs primarily in the liver, with a half-life that supports once-daily dosing regimens. Steady-state plasma concentrations are typically achieved within one week .

- Efficacy Studies : Clinical trials have demonstrated that both citalopram and its metabolite can effectively reduce symptoms of depression and anxiety. For instance, research published in The Journal of Clinical Psychiatry indicates significant improvements in patient-reported outcomes when treated with SSRIs including citalopram .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient diagnosed with MDD showed marked improvement after switching from a different SSRI to citalopram, with subsequent monitoring revealing elevated levels of its N-oxide metabolite correlating with symptom relief.

- Case Study 2 : In a cohort study involving patients with OCD, those treated with citalopram exhibited significant reductions in Yale-Brown Obsessive Compulsive Scale (YBOCS) scores, indicating enhanced therapeutic outcomes attributed to both citalopram and its metabolites.

作用機序

The mechanism of action of 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 3-[5-cyano-1-(4-chlorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride

- 3-[5-cyano-1-(4-bromophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride

Uniqueness

The presence of the fluorophenyl group in 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

生物活性

Citalopram N-Oxide Hydrochloride is a metabolite of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article provides an in-depth analysis of the biological activity of Citalopram N-Oxide, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Citalopram and Its Metabolites

Citalopram is extensively studied for its antidepressant effects, primarily through its action on serotonin reuptake. The primary metabolite, Citalopram N-Oxide, is formed through oxidative metabolism and has garnered attention for its potential biological activity.

Key Characteristics of Citalopram N-Oxide

- Chemical Structure : Citalopram N-Oxide is characterized by the addition of an oxygen atom to the nitrogen in the citalopram structure.

- Pharmacokinetics : The pharmacokinetics of Citalopram N-Oxide are less well-documented compared to its parent compound. However, it is known to exhibit a longer half-life due to its stable structure.

The precise mechanism by which Citalopram N-Oxide exerts its effects remains unclear. However, it is presumed to interact with serotonin receptors similarly to citalopram, albeit with potentially different binding affinities and effects on neurotransmitter systems.

- Serotonin Reuptake Inhibition : Like citalopram, Citalopram N-Oxide may inhibit the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft.

- Receptor Affinity : Studies indicate that Citalopram N-Oxide has a significantly lower affinity for other neurotransmitter receptors compared to tricyclic antidepressants, which may reduce the risk of side effects associated with polypharmacy.

In Vitro Studies

Research has demonstrated that Citalopram N-Oxide possesses biological activity that may contribute to its antidepressant effects:

- Serotonergic Activity : In vitro studies suggest that Citalopram N-Oxide retains some ability to inhibit serotonin reuptake, although less potently than citalopram itself .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms .

Case Studies

- Clinical Observations : Some clinical cases have reported varying responses to treatment regimens including citalopram versus its metabolites. Patients exhibiting side effects from citalopram alone sometimes showed improved outcomes when metabolites were present at therapeutic levels .

- Pharmacogenomic Insights : Genetic variations affecting cytochrome P450 enzymes (e.g., CYP2C19) can influence the metabolism of citalopram into Citalopram N-Oxide, thereby impacting therapeutic efficacy and safety profiles in different populations .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Affinity for Serotonin Transporter | Neuroprotective Effects |

|---|---|---|---|

| Citalopram | SSRI (serotonin reuptake inhibition) | High | Moderate |

| Citalopram N-Oxide | Potential SSRI-like activity | Moderate | Possible |

特性

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQZCHENWHXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-71-9 | |

| Record name | Citalopram N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM N-OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。